Ethyl 3-cyano-5-methoxymethyl-benzoate
Description
Ethyl 3-cyano-5-methoxymethyl-benzoate is an aromatic ester featuring a benzoate backbone substituted with a cyano (-CN) group at the 3-position and a methoxymethyl (-CH₂-OCH₃) group at the 5-position.
Key attributes inferred from analogs include:
- Molecular formula: Likely C₁₂H₁₃NO₄ (based on substituent addition to the benzoate core).
- Functional groups: The electron-withdrawing cyano group enhances electrophilicity, while the methoxymethyl group contributes steric bulk and moderate polarity.
- Applications: Similar compounds are utilized in coordination polymers, fluorescent probes, and electrochemical materials .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-cyano-5-(methoxymethyl)benzoate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)11-5-9(7-13)4-10(6-11)8-15-2/h4-6H,3,8H2,1-2H3 |
InChI Key |
YFUUWJWQXKAFOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C#N)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 3-cyano-5-methoxymethyl-benzoate with structurally related esters, emphasizing substituent effects, molecular properties, and applications:
Structural and Functional Analysis:
Substituent Position and Electronic Effects: The cyano group at the 3-position (in the target compound) creates an electron-deficient aromatic ring, enhancing reactivity in electrophilic substitutions or coordination chemistry. In contrast, ethyl 3-methoxy-5-cyanobenzoate has a methoxy group at position 3, which is electron-donating, reducing ring electrophilicity .
Ester Group Influence: Replacing the ethyl ester with a methyl ester (e.g., methyl 3-cyano-5-methoxybenzoate) decreases molecular weight by ~14 Da and slightly reduces hydrophobicity (lower LogP), impacting solubility and bioavailability .
Applications: Coordination Polymers: Ethyl 3-methoxy-5-cyanobenzoate has been used in heterometallic coordination polymers due to its ability to bind metal ions via the cyano and ester groups . The target compound’s methoxymethyl group may further modulate metal-binding selectivity. Electrochemical Materials: Cyano-substituted benzoates are employed in supercapacitor hybrids (e.g., SWCNT-metal oxide composites) due to their redox-active nitrile groups .
Research Findings and Key Differences
- Solubility: Ethyl 3-methoxy-5-cyanobenzoate exhibits moderate solubility in polar aprotic solvents (e.g., THF, DMF), whereas the methoxymethyl variant may show enhanced solubility in chlorinated solvents (e.g., CH₂Cl₂) due to increased alkyl chain length .
- Synthetic Accessibility: Methyl benzoate derivatives (e.g., methyl 3-arylamino-2-benzoylaminobut-2-enoate) are often synthesized via PPA-mediated cyclization, while ethyl esters may require milder conditions (e.g., ethanol/water reflux with NaOH) .
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